molecular formula C24H26ClFN4O B1681639 Sertindole CAS No. 106516-24-9

Sertindole

Cat. No.: B1681639
CAS No.: 106516-24-9
M. Wt: 440.9 g/mol
InChI Key: GZKLJWGUPQBVJQ-UHFFFAOYSA-N
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Description

Sertindole is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. It was developed by the Danish pharmaceutical company Lundbeck and marketed under license by Abbott Labs. This compound is classified chemically as a phenylindole derivative and has activity at dopamine and serotonin receptors in the brain .

Mechanism of Action

Target of Action

Sertindole, an atypical antipsychotic drug, primarily targets dopamine D2, serotonin 5-HT2A and 5-HT2C, and alpha1-adrenoreceptors . These receptors are crucial in the regulation of mood, cognition, and behavior .

Mode of Action

This compound interacts with its targets by acting as an antagonist. It binds to these receptors and inhibits their activity . Preclinical studies suggest that this compound acts preferentially on limbic and cortical dopaminergic neurons . Clinical trials have confirmed that this compound is effective at a low dopamine D2 occupancy level .

Biochemical Pathways

The inhibition of dopamine D2, serotonin 5-HT2A and 5-HT2C, and alpha1-adrenoreceptors by this compound affects several biochemical pathways. These pathways are involved in the regulation of mood, cognition, and behavior

Pharmacokinetics

This compound exhibits a bioavailability of 75% . It is metabolized in the liver, primarily via cytochrome P450 isoenzymes CYP2D6 and CYP3A4 . The mean terminal half-life of this compound is about 3 days . This compound is excreted via the feces (the majority), and the kidneys (4% metabolites; 1% unchanged) . These properties influence the bioavailability of this compound and its therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of dopamine D2, serotonin 5-HT2A and 5-HT2C, and alpha1-adrenoreceptors . This inhibition can lead to changes in neuronal activity, particularly in limbic and cortical dopaminergic neurons . These changes can result in improvements in the symptoms of schizophrenia, such as hallucinations, delusions, and cognitive impairments .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the patient’s genetic makeup, such as variations in the genes encoding the cytochrome P450 enzymes that metabolize this compound . Other factors can include the patient’s overall health status, co-administration of other medications, and lifestyle factors such as diet and exercise.

Preparation Methods

The synthesis of sertindole involves several steps. Initially, 5-chloro-indole is reacted with 4-fluoro-bromobenzene in toluene to afford an intermediate compound via the Ullmann arylation. This intermediate is then condensed with 4-piperidone monohydrate hydrochloride under refluxing conditions. The resulting compound undergoes hydrogenation reduction using platinum oxide as the catalyst. Finally, the product is reacted with 1-(2-chloroethyl)-2-imidazolidinone to yield this compound .

Industrial production methods have optimized this process by using alkylimidazolium-based ionic liquids as solvents for N-alkylation, which improves yield and reproducibility .

Chemical Reactions Analysis

Sertindole undergoes various chemical reactions, including:

Common reagents used in these reactions include toluene, platinum oxide, and 1-(2-chloroethyl)-2-imidazolidinone. The major product formed from these reactions is this compound itself .

Scientific Research Applications

Properties

IUPAC Name

1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKLJWGUPQBVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048967
Record name Sertindole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sertindole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015618
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.63e-03 g/L
Record name Sertindole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015618
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Sertindole is an antipsychotic drug with affinity for dopamine D2, serotonin 5-HT2A and 5-HT2C, and alpha1-adrenoreceptors. Preclinical studies suggest that sertindole acts preferentially on limbic and cortical dopaminergic neurons and clinical trials have confirmed that sertindole is effective at a low dopamine D2 occupancy level.
Record name Sertindole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06144
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CAS No.

106516-24-9
Record name Sertindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106516-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Sertindole [USAN:INN:BAN]
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Record name Sertindole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06144
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Record name Sertindole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-{4-[5-chloro-1-(p-fluorophenyl)indol-3-yl]piperidine}ethyl)2- imidazolidinone
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Record name SERTINDOLE
Source FDA Global Substance Registration System (GSRS)
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Record name Sertindole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015618
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The intermediate may be worked up in a conventional manner. The further process leading to sertindole comprises cyclization of N-(4-fluorophenyl)-N-(2-carboxy-4-chlorophenyl)glycine to the corresponding 3-acetoxy-indole using eg. acetic anhydride in the presence of alkalimetal acetate such as sodium acetate. 5-chloro-1-(4-fluoro)indole is then obtained from the 3-acetoxy-indole by reduction and subsequent elimination of H2O. The resulting 5-chloro-1-(4-fluorophenyl)indole is reacted with 4-piperidone according to the above procedure, the resulting 5-chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)indole is reduced in order to obtain 5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)indole which in turn is reacted with 1-(2-chloroethyl)-2-imidazolidinon to obtain sertindole. Alternatively, the 5-chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)indole may first be reacted with 1-(2-chloroethyl)-2-imidazolidinon followed by reduction, thereby obtaining sertindole, which may be isolated as an acid addition salt, e.g. the tartrate, or as the free base.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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